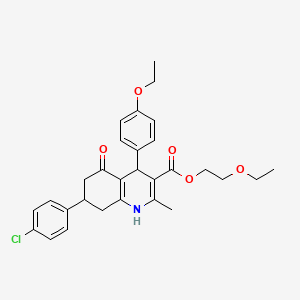![molecular formula C16H17ClN2O5S B5203191 N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)
N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide, commonly referred to as CGP 3466B, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. It was originally developed as a neuroprotective agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
作用機序
The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of caspase-3, a protein involved in apoptosis, and reduce the production of reactive oxygen species. It also activates the Nrf2-ARE pathway, which plays a role in cellular defense against oxidative stress. Additionally, it has been shown to inhibit the activity of the proteasome, a protein complex involved in protein degradation.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have several biochemical and physiological effects. It reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It also improves mitochondrial function by increasing ATP production and reducing oxidative stress. In animal models of Parkinson's disease, it has been shown to increase dopamine levels and reduce the loss of dopaminergic neurons.
実験室実験の利点と制限
CGP 3466B has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and cross the blood-brain barrier. It has low toxicity and has been shown to be well-tolerated in animal models. However, its use in clinical trials has been limited due to its poor solubility and bioavailability. It also has a short half-life, which may limit its effectiveness in chronic diseases.
将来の方向性
There are several future directions for the research and development of CGP 3466B. One direction is to improve its solubility and bioavailability to increase its effectiveness in clinical trials. Another direction is to study its potential use in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, it could be studied for its potential use in other conditions such as traumatic brain injury and spinal cord injury. Further research is needed to fully understand the mechanism of action of CGP 3466B and its potential therapeutic applications.
合成法
The synthesis of CGP 3466B involves the condensation of 4-chloroaniline with 3,4-dimethoxybenzenesulfonyl chloride, followed by reaction with glycine. The resulting product is purified by recrystallization to obtain CGP 3466B in its pure form. The synthesis method has been optimized over the years to increase yield and purity.
科学的研究の応用
CGP 3466B has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. It has been shown to protect neurons from oxidative stress, reduce inflammation, and improve mitochondrial function. In animal models of Parkinson's and Alzheimer's disease, CGP 3466B has been shown to improve motor function, reduce cognitive decline, and increase survival rates. It has also been studied for its potential use in stroke, traumatic brain injury, and spinal cord injury.
特性
IUPAC Name |
2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c1-23-14-8-7-13(9-15(14)24-2)25(21,22)19(10-16(18)20)12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQGWFWJDAVBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

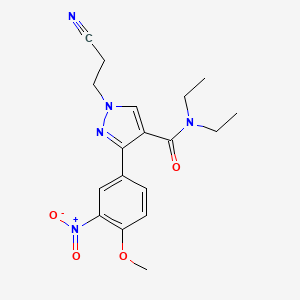
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)
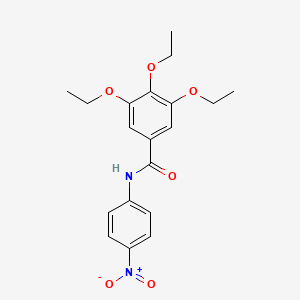
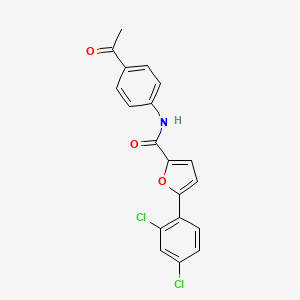
![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)
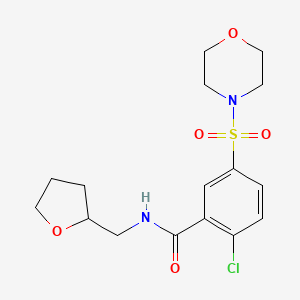
![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)
![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)

